5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Catalog No.
S609264
CAS No.
890591-64-7
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS Number

890591-64-7

Product Name

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

IEQRHIQFNLEJMF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O

Synonyms

cyanofenphos, cyanophenphos, cyanophenphos, (+-)-isomer, cyanophenphos, (-)-isomer, O-ethyl O-(4-cyanophenyl)phenylphosphonothioate, O-p-cyanophenyl O-ethyl phenylphosphonothioate, S-4087, Surecide

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O

Synthesis and Characterization:

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound containing a pyrazole ring fused with a carboxylic acid group. There are several reported methods for its synthesis, often involving the reaction of various starting materials such as hydrazides, ketones, and esters [, ].

Potential Biological Activities:

Research suggests that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid may possess various biological activities, although its specific mechanisms and applications are still under investigation. Some studies have explored its potential as:

  • Antimicrobial agent: The compound has exhibited antibacterial and antifungal properties against various strains, suggesting its potential as a therapeutic agent [, ].
  • Antioxidant: Studies have shown that the compound possesses antioxidant activity, potentially offering benefits in reducing oxidative stress and related diseases [].
  • Enzyme inhibitor: Research suggests that the compound may inhibit certain enzymes, potentially impacting various biological processes [].

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Its chemical formula is C₁₁H₁₀N₂O₃, and it has a molecular weight of approximately 218.21 g/mol. The compound features a methoxy group (-OCH₃) attached to the phenyl ring, enhancing its solubility and reactivity in various chemical environments . The compound is identified by its CAS number, 1147417-27-3, and is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) .

Typical of carboxylic acids and heterocycles:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.

The specific reaction pathways depend on the conditions such as temperature, solvents, and catalysts used .

Research indicates that 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound may also possess antioxidant capabilities, contributing to its therapeutic potential in treating oxidative stress-related diseases . Additionally, some studies suggest that it could have applications in cancer therapy due to its ability to inhibit certain cellular pathways involved in tumor growth .

Several methods have been developed for synthesizing 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid:

  • Condensation Reactions: One common method involves the condensation of 3-methoxyphenylhydrazine with ethyl acetoacetate followed by hydrolysis.
  • Cyclization: Another approach includes cyclizing appropriate precursors under acidic or basic conditions to form the pyrazole ring.

These synthesis methods often require careful control of reaction conditions to optimize yield and purity .

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a candidate for drug development targeting inflammatory diseases and cancers.
  • Agriculture: The compound may serve as an agrochemical agent due to its potential herbicidal or fungicidal properties.

Research continues into expanding its applications within these domains .

Interaction studies involving 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid focus on its binding affinity with various biological targets. These studies typically employ techniques such as molecular docking and in vitro assays to assess how the compound interacts with proteins associated with disease pathways. Preliminary findings suggest that it may modulate enzyme activities related to inflammation and cancer progression, though further studies are necessary to fully elucidate these interactions .

Several compounds share structural similarities with 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidSimilar pyrazole structure with a different methoxy positionPotentially different biological activity profiles
4-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acidVariation in phenyl substitutionMay exhibit distinct pharmacological properties
1H-Pyrazole-3-carboxylic acidLacks the methoxy substitutionSimpler structure; serves as a basic scaffold

The uniqueness of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid lies in its specific methoxy substitution pattern, which significantly influences its solubility and biological activity compared to similar compounds .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Dates

Modify: 2023-08-15

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